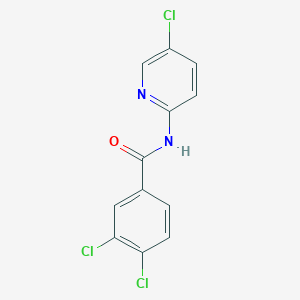![molecular formula C15H15ClN2O3S B10975514 4-{[(3-chloro-2-methylphenyl)sulfonyl]amino}-N-methylbenzamide](/img/structure/B10975514.png)
4-{[(3-chloro-2-methylphenyl)sulfonyl]amino}-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Chloro-2-methylbenzenesulfonamido)-N-methylbenzamide is an organic compound that belongs to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloro-2-methylbenzenesulfonamido)-N-methylbenzamide typically involves the reaction of 3-chloro-2-methylbenzenesulfonyl chloride with N-methylbenzamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chloro-2-methylbenzenesulfonamido)-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzenesulfonamides.
Scientific Research Applications
4-(3-Chloro-2-methylbenzenesulfonamido)-N-methylbenzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Chloro-2-methylbenzenesulfonamido)-N-methylbenzamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity. The chloro and methyl groups may contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Chloro-2-methylbenzenesulfonamido)-N-ethylbenzamide
- 4-(3-Chloro-2-methylbenzenesulfonamido)-N-propylbenzamide
- 4-(3-Chloro-2-methylbenzenesulfonamido)-N-butylbenzamide
Uniqueness
4-(3-Chloro-2-methylbenzenesulfonamido)-N-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chloro and methyl groups enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H15ClN2O3S |
|---|---|
Molecular Weight |
338.8 g/mol |
IUPAC Name |
4-[(3-chloro-2-methylphenyl)sulfonylamino]-N-methylbenzamide |
InChI |
InChI=1S/C15H15ClN2O3S/c1-10-13(16)4-3-5-14(10)22(20,21)18-12-8-6-11(7-9-12)15(19)17-2/h3-9,18H,1-2H3,(H,17,19) |
InChI Key |
PMIBXABXTIWROM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3'-sulfanediylbis[N-(2,4-difluorophenyl)propanamide]](/img/structure/B10975444.png)

![4-Bromo-N-[2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-3(4H)-YL]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10975450.png)
methanone](/img/structure/B10975454.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-2-methylbenzamide](/img/structure/B10975457.png)
![1-[4-(Naphthalen-1-yl)-1,3-thiazol-2-yl]-3-phenylurea](/img/structure/B10975464.png)
![2-[3-nitro-5-(pyridin-2-ylsulfanyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B10975490.png)
![2,4,5-trimethoxy-N-[1-(4-methylphenyl)propyl]benzamide](/img/structure/B10975498.png)

![2-Ethyl-1-[(4-ethylphenyl)sulfonyl]piperidine](/img/structure/B10975504.png)
![Methyl 3-{[(4-propylphenyl)sulfonyl]amino}benzoate](/img/structure/B10975519.png)
![3-[(3,4-dichlorobenzyl)sulfanyl]-4-methyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole](/img/structure/B10975523.png)
![4-tert-butyl-N-[2-(4-fluorophenyl)ethyl]benzenesulfonamide](/img/structure/B10975524.png)

